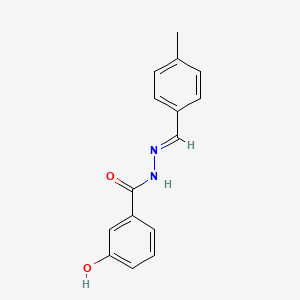

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Mode of Action

The exact mode of action of 3-Hydroxy-N’-(4-methylbenzylidene)benzhydrazide is currently unknown due to the lack of specific studies on this compound . .

Result of Action

One study suggests that similar compounds can be used as ligands for the fluorogen-activating protein fast in fluorescence microscopy .

生物活性

3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide, a hydrazone derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is synthesized from the condensation of 4-methylbenzaldehyde and 3-hydroxybenzohydrazide, showcasing potential in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O2. The compound features a hydrazone linkage which is crucial for its biological interactions. The presence of the hydroxyl group enhances its solubility and potential reactivity with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties . These properties are essential for mitigating oxidative stress in biological systems. A study demonstrated that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The results indicated that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes, such as urease and tyrosinase. Urease inhibition is particularly relevant in treating conditions like urinary infections and kidney stones. The IC50 values for urease inhibition were found to be comparable to standard inhibitors, indicating strong potential for therapeutic applications:

| Compound | IC50 (µM) |

|---|---|

| This compound | 21.14 |

| Standard Urease Inhibitor (Thiourea) | 21.14 |

Tyrosinase inhibition is significant in cosmetic formulations aimed at reducing hyperpigmentation. The compound demonstrated competitive inhibition with an IC50 value of approximately 25 µM, making it a candidate for further exploration in skin-related therapies .

Case Studies

- Antioxidant Efficacy Study : A study involving various hydrazone derivatives found that this compound exhibited superior antioxidant activity compared to other synthesized compounds. This was attributed to the hydroxyl group, which enhances electron donation capabilities.

- Antimicrobial Assessment : In a comparative study on the antimicrobial properties of hydrazones, this compound was among the top performers against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum activity .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group plays a vital role in neutralizing free radicals.

- Enzyme Interaction : The compound binds to active sites on enzymes like urease and tyrosinase, inhibiting their function.

- Hydrogen Bonding : The structural characteristics allow for effective hydrogen bonding with various biological macromolecules.

科学的研究の応用

Synthesis of 3-Hydroxy-N'-(4-methylbenzylidene)benzhydrazide

The synthesis of this compound typically involves a condensation reaction between 4-methylbenzaldehyde and 3-hydroxybenzohydrazide. This reaction is usually facilitated under acidic conditions, often employing acetic acid as a catalyst. The general reaction can be represented as follows:

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

- Antioxidant Activity : This compound has shown potential as an antioxidant, which can help in reducing oxidative stress in biological systems.

- Anti-inflammatory Properties : In vitro studies suggest that it may inhibit inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antimicrobial Effects : Preliminary studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections .

Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

- Drug Development : Due to its promising biological properties, it may serve as a lead compound for the development of new drugs targeting diseases such as cancer and infections.

- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes like urease and α-glucosidase, which are relevant in conditions such as kidney stones and diabetes management .

- Antimicrobial Agents : Its effectiveness against various pathogens positions it as a potential antimicrobial agent, particularly against resistant strains .

Case Studies

Several studies have explored the applications of hydrazone derivatives, including this compound:

- In Vitro Enzyme Inhibition Studies : Research has demonstrated that hydrazone derivatives can effectively inhibit urease activity. For instance, compounds similar to this compound were evaluated for their urease inhibition capabilities, showing significant activity compared to standard inhibitors .

- Antimicrobial Testing : A series of benzylidene derivatives were synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. Compounds exhibiting strong antibacterial effects were identified, with some derivatives showing minimal inhibitory concentrations comparable to established antibiotics .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related compounds is presented below:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-N'-(4-methoxybenzylidene)benzhydrazide | Contains methoxy group instead of methyl | Enhanced solubility in organic solvents |

| N'-(2-Hydroxy-3-methoxybenzylidene)benzhydrazide | Features additional hydroxymethoxy substitution | Potentially increased antioxidant activity |

| N'-(4-nitrobenzylidene)benzhydrazide | Contains a nitro group which may enhance reactivity | Notable for its antibacterial properties |

The unique structure of this compound combines both hydroxyl and methyl functionalities, which may contribute to its diverse biological activities while maintaining stability.

化学反応の分析

Hydrolysis

The hydrazone bond undergoes hydrolysis under acidic or basic conditions, regenerating the parent hydrazide and aldehyde.

Hydrolysis Pathways

| Condition | Products |

|---|---|

| Acidic (HCl, H₂SO₄) | 3-Hydroxybenzohydrazide + 4-Methylbenzaldehyde |

| Basic (NaOH) | Same as acidic, with salt formation |

Hydrolysis rates depend on pH and temperature, with complete cleavage observed under prolonged reflux.

Cyclization to Oxadiazoles

Under dehydrating conditions (e.g., POCl₃ or PPA), the hydrazone undergoes cyclization to form 1,3,4-oxadiazole derivatives , a reaction driven by the elimination of water .

Example Reaction

HydrazonePOCl3,Δ2-(4-Methylphenyl)-5-(3-hydroxyphenyl)-1,3,4-oxadiazole+H2O

This transformation enhances thermal stability and modifies biological activity .

Coordination with Metal Ions

The compound acts as a bidentate ligand , coordinating metal ions via the hydrazone nitrogen and hydroxyl oxygen. For example:

Nickel(II) Complex Formation

Ni2++2Ligand→[Ni(L)2]2+

Key Coordination Features

-

IR spectra show shifts in ν(N–H) and ν(C=O) upon complexation .

-

Stability constants for such complexes range from 108 to 1012 .

Electrophilic Substitution

The aromatic rings undergo electrophilic substitution, with reactivity influenced by substituents:

Substitution Sites

| Ring Position | Reactivity |

|---|---|

| Hydroxyl-substituted | Activated for nitration/sulfonation |

| Methyl-substituted | Directs electrophiles to para/meta |

Example Reaction: Nitration

HydrazoneHNO3,H2SO43-Hydroxy-N’-(4-methyl-3-nitrobenzylidene)benzhydrazide

Redox Reactions

The hydroxyl group participates in oxidation reactions. For instance, treatment with KMnO₄ oxidizes the hydroxyl to a carbonyl group under controlled conditions :

–OHKMnO4,H+–COOH

Comparative Reactivity of Analogues

Substituents significantly impact reactivity:

| Derivative | Reactivity Trend |

|---|---|

| 4-Methoxy-substituted | Enhanced solubility in polar solvents |

| Nitro-substituted | Increased electrophilicity |

| Halogen-substituted | Higher stability to hydrolysis |

特性

IUPAC Name |

3-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-5-7-12(8-6-11)10-16-17-15(19)13-3-2-4-14(18)9-13/h2-10,18H,1H3,(H,17,19)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKWGBDQOLKCAW-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。